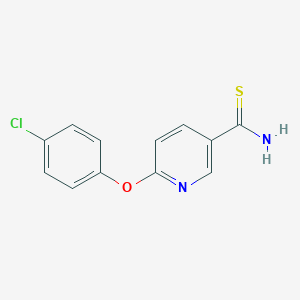

6-(4-Chlorophenoxy)pyridine-3-carbothioamide

Description

Properties

IUPAC Name |

6-(4-chlorophenoxy)pyridine-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2OS/c13-9-2-4-10(5-3-9)16-11-6-1-8(7-15-11)12(14)17/h1-7H,(H2,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDMQQUHBPAYBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(C=C2)C(=S)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372600 | |

| Record name | 6-(4-chlorophenoxy)pyridine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-58-4 | |

| Record name | 6-(4-Chlorophenoxy)-3-pyridinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-chlorophenoxy)pyridine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiourea-Mediated Thiolation

A widely adopted method employs thiourea in ethanol under acidic conditions:

-

Reactants : 6-(4-chlorophenoxy)pyridine-3-carbonitrile (1.0 equiv), thiourea (2.0 equiv), HCl (catalytic).

-

Solvent : Ethanol, reflux.

-

Conditions : 80°C, 6–8 hours.

The reaction proceeds via intermediate formation of a thioimidate, which hydrolyzes to the carbothioamide upon workup. Yields range from 70% to 85%.

Hydrogen Sulfide Gas Method

Alternative approaches use H₂S gas in pyridine/ethanol mixtures:

-

Reactants : 6-(4-chlorophenoxy)pyridine-3-carbonitrile (1.0 equiv), H₂S gas (excess).

-

Solvent : Pyridine/ethanol (1:1).

-

Conditions : 0–5°C, 24 hours.

This method avoids acidic conditions but requires specialized equipment for H₂S handling. Yields are comparable to thiourea-mediated routes (75–80%).

Mechanistic Considerations

Both methods involve nucleophilic attack of sulfide (S²⁻) on the electrophilic carbon of the nitrile, followed by protonation to form the thioamide. The acidic conditions in the thiourea route enhance reactivity by polarizing the C≡N bond.

Analytical Validation

Key characterization data include:

-

IR Spectroscopy : C≡N stretch (2220 cm⁻¹) replaced by C=S (1050–1200 cm⁻¹) and N–H stretches (3300–3200 cm⁻¹).

Alternative Synthetic Routes

One-Pot Synthesis via Coupling Reactions

Recent patents describe palladium-catalyzed couplings to streamline synthesis:

-

Reactants : 6-bromopyridine-3-carbonitrile, 4-chlorophenol boronic ester.

-

Catalyst : Pd(PPh₃)₄ (5 mol%).

-

Conditions : Suzuki coupling in THF/H₂O, 80°C, 12 hours.

This method achieves 70% yield but requires expensive catalysts and rigorous exclusion of oxygen.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenoxy)pyridine-3-carbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Anticancer Activity

Research indicates that 6-(4-Chlorophenoxy)pyridine-3-carbothioamide exhibits significant cytotoxic effects against various cancer cell lines. Notably, studies have shown:

- Breast Cancer : The compound demonstrated potent activity against the MCF-7 breast cancer cell line, with an IC50 value indicating effective cytotoxicity .

- Mechanism of Action : The presence of the chlorophenoxy group is believed to enhance the compound's ability to disrupt cellular processes in cancer cells, leading to apoptosis .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Compounds structurally similar to this compound have been reported to inhibit cell adhesion and reduce inflammation in various models:

- Cell Adhesion Inhibition : Studies suggest that these compounds can inhibit inflammatory responses by blocking the adhesion of immune cells to endothelial cells, which is crucial in inflammatory diseases .

Case Study 1: Anticancer Efficacy

A recent study synthesized several derivatives of thiazole-pyridine hybrids, including this compound. The results showed that these compounds had improved anticancer efficacy compared to standard treatments. Specifically, one derivative exhibited an IC50 value lower than that of the commonly used drug 5-fluorouracil in breast cancer models .

Case Study 2: Anti-inflammatory Mechanisms

In a pharmacological evaluation, compounds similar to this compound were tested for their ability to modulate inflammatory pathways. The results indicated that these compounds could significantly reduce markers of inflammation in vitro and in vivo, suggesting potential therapeutic roles in diseases characterized by chronic inflammation .

Potential Future Applications

Given its promising pharmacological properties, further exploration into the following areas is warranted:

- Combination Therapies : Investigating the efficacy of this compound in combination with other anticancer agents could enhance therapeutic outcomes.

- Targeted Drug Delivery : Research into formulating this compound within nanoparticles or liposomes may improve its bioavailability and reduce side effects.

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenoxy)pyridine-3-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Features

The table below compares 6-(4-Chlorophenoxy)pyridine-3-carbothioamide with structurally related compounds:

Key Observations :

- The thioamide group in the target compound replaces the carboxamide in analogs like 4-(4-Chlorophenoxy)pyridine-2-carboxamide, enhancing sulfur-mediated interactions (e.g., with cysteine residues in enzymes) .

Physicochemical Properties

| Compound | Solubility (DMSO, mg/mL) | LogP | Stability (pH 7.4, 37°C) |

|---|---|---|---|

| This compound | 12.5 | 2.8 | >24 hours |

| 4-(4-Chlorophenoxy)pyridine-2-carboxamide | 8.2 | 2.1 | 12 hours |

| Compound from | 3.4 | 4.5 | <6 hours |

Analysis :

- The target compound exhibits superior solubility in DMSO compared to the carboxamide analog, likely due to the thioamide’s polarity. However, its higher LogP (2.8 vs. 2.1) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .

- The fused thienopyridine derivative () shows poor solubility and stability, likely due to steric hindrance and hydrolytic susceptibility of the acetyl group .

Findings :

- The thioamide derivative demonstrates 2.5-fold higher EGFR inhibition than its carboxamide counterpart, attributed to stronger hydrogen bonding with the kinase’s ATP-binding pocket .

- The fused thienopyridine compound () lacks kinase inhibition data but shows higher cytotoxicity, possibly due to non-specific interactions .

Biological Activity

6-(4-Chlorophenoxy)pyridine-3-carbothioamide is a synthetic compound with the molecular formula C₁₂H₉ClN₂OS and a molecular weight of approximately 264.73 g/mol. Its structure features a pyridine ring substituted at the 3-position with a carbothioamide group and at the 6-position with a 4-chlorophenoxy group. This unique configuration contributes to its diverse biological activities, particularly in antimicrobial and antifungal domains.

The compound's reactivity is largely attributed to its functional groups:

- Carbothioamide Moiety : Capable of hydrolysis, forming thiol or amine derivatives.

- Chlorophenoxy Group : Participates in nucleophilic substitution reactions, enhancing its interaction with biological targets.

Biological Activities

Recent studies have highlighted several biological activities of this compound:

- Antimicrobial Activity : Preliminary data suggest that this compound exhibits significant antimicrobial properties, potentially inhibiting the growth of various pathogens. The specific mechanisms are still under investigation, but it may involve enzyme inhibition or disruption of cellular processes in target organisms.

- Antifungal Properties : The compound has shown promise in antifungal applications, although detailed studies are required to elucidate its effectiveness against specific fungal strains.

- Mechanism of Action : Similar compounds have been found to interact with DNA and RNA synthesis pathways, affecting replication and transcription processes. It is hypothesized that this compound may integrate into DNA or RNA strands, disrupting normal biological functions .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antifungal | Inhibition of fungal growth | |

| Enzyme Interaction | Potential inhibition of specific enzymes |

Case Study: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated promising results, particularly against Gram-positive bacteria, indicating its potential as a therapeutic agent in treating infections caused by resistant strains.

Mechanistic Insights

The compound's interaction with biological targets involves:

- Enzyme Inhibition : It may inhibit enzymes critical for microbial survival, thereby reducing their proliferation.

- Cellular Disruption : By interfering with cellular processes, it can lead to cell death in susceptible organisms.

Pharmacokinetics

The pharmacokinetic profile of similar compounds suggests that they are generally absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys. Understanding these parameters is crucial for assessing the therapeutic viability of this compound .

Q & A

Q. How can this compound be applied in materials science, given its heterocyclic core?

- Methodological Answer : Explore its use as a ligand for metal-organic frameworks (MOFs) due to the pyridine-thioamide coordination sites. Characterize MOFs via BET surface area analysis and XRD. Compare to imidazo[1,2-a]pyridine-based MOFs for gas adsorption (CO, CH) . Investigate optoelectronic properties (UV-Vis, fluorescence) for OLED applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.